2-(4-tert-butylphenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(4-tert-Butylphenoxy)-N-cyclohexylacetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide moiety attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.
Preparation of 2-(4-tert-butylphenoxy)cyclohexanol: This intermediate is synthesized by the condensation of 4-tert-butylphenol with epoxy cyclohexane, followed by alkylation.
Formation of this compound: The final step involves the reaction of 2-(4-tert-butylphenoxy)cyclohexanol with acetic anhydride in the presence of a base to form the acetamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted under certain conditions, although it is generally resistant to many types of substitution due to steric hindrance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of the corresponding amine from the acetamide group.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide would depend on its specific application. For example, if used as a pharmaceutical, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide.
2-(4-tert-Butylphenoxy)cyclohexanol: An intermediate in the synthesis of the target compound.
N-cyclohexylacetamide: A structurally similar compound lacking the phenoxy group.
Uniqueness: this compound is unique due to the combination of its phenoxy, tert-butyl, and acetamide functionalities, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C18H27NO2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)14-9-11-16(12-10-14)21-13-17(20)19-15-7-5-4-6-8-15/h9-12,15H,4-8,13H2,1-3H3,(H,19,20) |
InChI Key |
DBYLGNUUDMKPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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